6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
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Overview
Description
6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of a bromomethyl group attached to the oxazinan ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is initiated by a light source, such as a tungsten bulb, which facilitates the formation of bromine radicals that react with the precursor to form the desired bromomethyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical structure.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde derivative.
Scientific Research Applications
6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one involves its reactivity with various biological and chemical targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is unique due to its specific oxazinan ring structure and the presence of the bromomethyl group. This combination imparts distinct chemical properties that differentiate it from other brominated compounds. Its reactivity and versatility make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
2624140-93-6 |
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Molecular Formula |
C7H12BrNO2 |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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